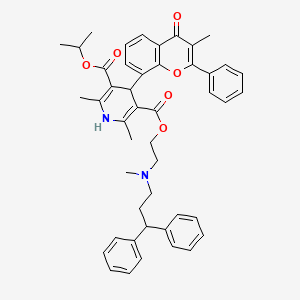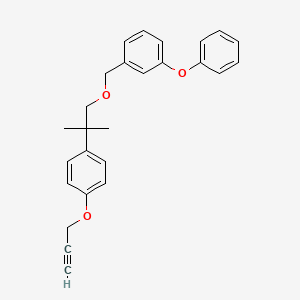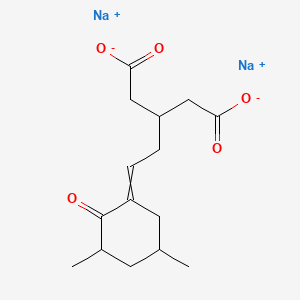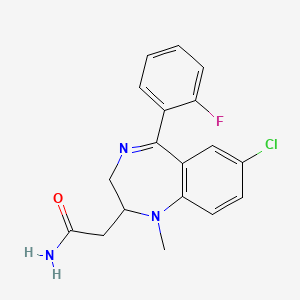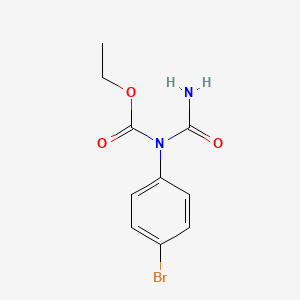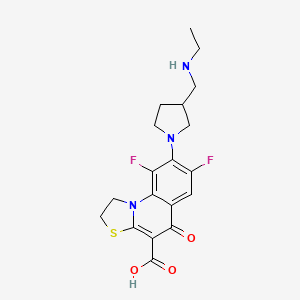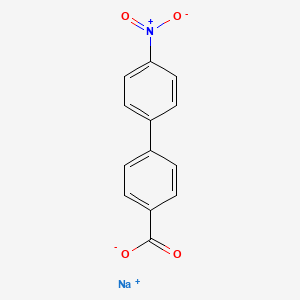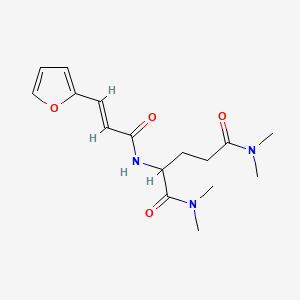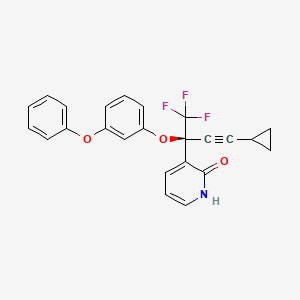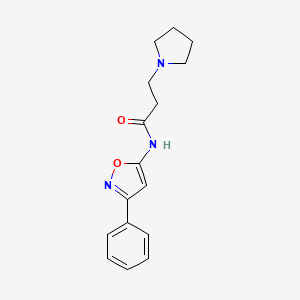
N-(3-Phenyl-5-isoxazolyl)-1-pyrrolidinepropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Phenyl-5-isoxazolyl)-1-pyrrolidinepropanamide is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazole derivatives are known for their diverse biological activities, including muscle relaxant and anticonvulsant properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenyl-5-isoxazolyl)-1-pyrrolidinepropanamide typically involves multiple steps. One common method includes the reaction of 3-phenyl-5-hydroxymethylisoxazole with methanesulfonyl chloride and triethylamine in dichloromethane at room temperature. This is followed by the addition of sodium azide in N,N-dimethylformamide at 55°C. Finally, the product is treated with ammonium chloride and zinc in ethanol and water under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Phenyl-5-isoxazolyl)-1-pyrrolidinepropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced forms of the compound, potentially altering the isoxazole ring.
Substitution: Substituted derivatives with various functional groups attached to the isoxazole ring.
Aplicaciones Científicas De Investigación
N-(3-Phenyl-5-isoxazolyl)-1-pyrrolidinepropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating muscle spasms and seizures.
Mecanismo De Acción
The mechanism of action of N-(3-Phenyl-5-isoxazolyl)-1-pyrrolidinepropanamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of neurotransmitters in the central nervous system. The compound may enhance the inhibitory effects of gamma-aminobutyric acid (GABA), leading to muscle relaxation and anticonvulsant effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Diethylamino-2, N-dimethyl-N-(3-phenyl-5-isoxazolyl)propanamide: Known for its selective muscle relaxant and anticonvulsant activities.
Alpha-Methyl-N-(3-phenyl-5-isoxazolyl)-1-piperidinepropanamide: Contains similar structural features and exhibits comparable biological activities.
Uniqueness
N-(3-Phenyl-5-isoxazolyl)-1-pyrrolidinepropanamide is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to modulate neurotransmitter activity makes it a valuable compound for research in neuropharmacology.
Propiedades
Número CAS |
86683-49-0 |
|---|---|
Fórmula molecular |
C16H19N3O2 |
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
N-(3-phenyl-1,2-oxazol-5-yl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C16H19N3O2/c20-15(8-11-19-9-4-5-10-19)17-16-12-14(18-21-16)13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2,(H,17,20) |
Clave InChI |
DQPHFLVHTJFYAN-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCC(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


